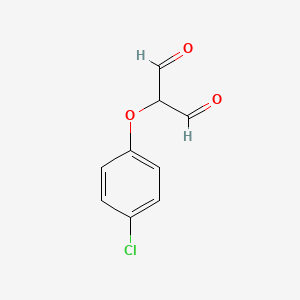
2-(4-Chlorophenoxy)propanedial
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Chlorophenoxy)propanedial” has been achieved via a sequence of multistep synthesis processes . The process started with 2-(4-chlorophenoxy)acetic acid and involved various reactions in dry dichloromethane followed by the addition of lutidine, and O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate as a coupling agent in cold condition .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenoxy)propanedial” can be represented by the InChI code 1S/C9H11ClO3/c10-7-1-3-9 (4-2-7)13-6-8 (12)5-11/h1-4,8,11-12H,5-6H2 . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms in the molecule .
Applications De Recherche Scientifique
Antimicrobial Activity
Chlorphcnesin, a variant of 2-(4-Chlorophenoxy)propanedial, has demonstrated antimicrobial properties against pathogenic dermatophytes, Candida albicans, Trichomonas vaginalis, and certain bacteria. It has been used in topical treatments for dermatophytosis since 1940 and is a rare cause of contact allergy (Montoro et al., 1997).
Environmental Chemistry
2-Chlorophenol, a related compound, has been studied for its role in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) in environmental settings. It's used as a model for understanding the high-temperature reduction of Cu(II)O on simulated fly ash surfaces (Farquar et al., 2003).
Bioactive Molecule Studies
A molecule similar to 2-(4-Chlorophenoxy)propanedial, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT), has been analyzed for its antimicrobial activity. This study involved quantum chemical methods, molecular docking, and spectroscopic techniques, revealing its potential as an antifungal and antibacterial agent (Viji et al., 2020).
Bioremediation Studies
Research involving a compound structurally similar to 2-(4-Chlorophenoxy)propanedial, Bisphenol A [2,2 bis (4 hydroxyphenyl) propane], has been conducted to assess its biodegradability in the environment. This study focuses on the use of a laccase hosted in reverse micelles for the bioremediation of Bisphenol A, demonstrating the degradation of this compound through oxidation and ring opening steps (Chhaya & Gupte, 2013).
Photodegradation Studies
The photodegradation of 2-[4-(2,4-dichlorophenoxyphenylen]propionic acid methyl ester, a structurally related compound, has been examined to understand the formation of chlorophenoxy pesticides degradation and toxic metabolites in the environment (Brodsky et al., 1994).
Combustion Process Studies
The oxidative thermal degradation of 2-chlorophenol has been investigated to understand the formation of dioxin compounds in gas-phase combustion processes. This study aids in the construction of detailed kinetic models for the formation of PCDD/F in such environments (Evans & Dellinger, 2005).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSIXELVDKBAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C=O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395149 | |
| Record name | 2-(4-chlorophenoxy)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)propanedial | |
CAS RN |
849021-40-5 | |
| Record name | 2-(4-Chlorophenoxy)propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenoxy)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenoxy)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)
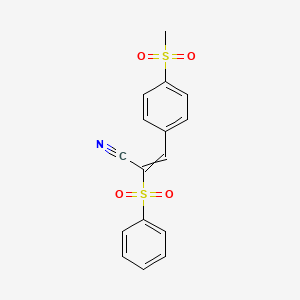
![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)
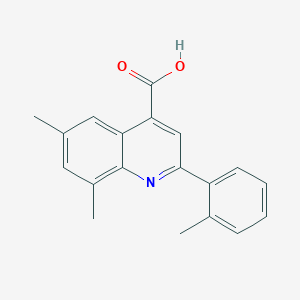
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)
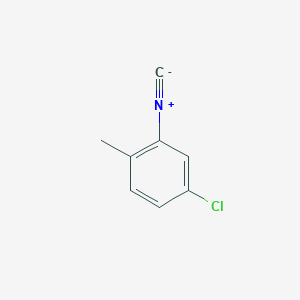

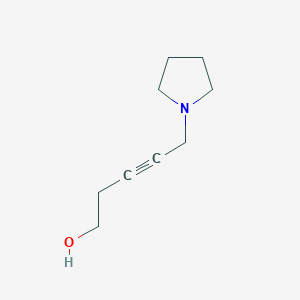
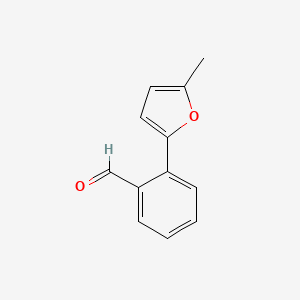
![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)

![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)